Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride
Description
Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride is a synthetic organic compound featuring a morpholine ring substituted with a trifluoromethyl group at position 6 and an acetate ester at position 3. Its molecular formula is C₈H₁₁ClF₃NO₃, with a molecular weight of 263.6 g/mol . The compound is typically synthesized via multi-step processes involving cyclization and esterification reactions, as exemplified in European patent applications where analogous morpholine derivatives are prepared using methods like nucleophilic substitution and amide coupling .
Properties
Molecular Formula |
C8H13ClF3NO3 |
|---|---|
Molecular Weight |
263.64 g/mol |
IUPAC Name |
methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C8H12F3NO3.ClH/c1-14-7(13)2-5-4-15-6(3-12-5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H |
InChI Key |
LDGWEBRWODPWSS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1COC(CN1)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Trifluoromethylation of Morpholine Derivatives
- Starting Material: Morpholine or its derivatives with suitable functional groups.
- Reagents: Trifluoromethylating agents such as trifluoromethyl iodide (CF₃I), Togni’s reagent, or Umemoto’s reagent.
- Procedure:
- Morpholine derivatives bearing a reactive site at the 6-position are reacted with the trifluoromethylating reagent under basic conditions.
- Catalysts such as copper or silver salts facilitate the transfer of the trifluoromethyl group.
- Reaction conditions typically involve inert atmospheres, elevated temperatures (around 50–80°C), and polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
Radical or Electrophilic Trifluoromethylation
- Methodology:
- Using electrophilic trifluoromethyl sources like Togni’s reagent in the presence of radical initiators (e.g., AIBN).
- Radical addition occurs at the desired position on the morpholine ring, often facilitated by directing groups or pre-functionalization.
Preparation of the Acetate Moiety
The acetate group at the 2-position of the molecule is typically introduced via esterification:
Esterification of the Amino or Hydroxy Intermediates
- Starting Material: The trifluoromethyl-functionalized morpholine derivative with a free amino or hydroxyl group.
- Reagents:
- Methyl chloroformate or methyl acetate (as methylating agents).
- Catalysts like pyridine or triethylamine.
- Procedure:
- The amino or hydroxyl group reacts with methyl chloroformate or methyl acetate in anhydrous conditions.
- The reaction is carried out under inert atmosphere at room temperature or slightly elevated temperatures (around 25–50°C).
- The resulting methyl ester is purified via column chromatography or recrystallization.
Formation of the Hydrochloride Salt
The free base compound is converted into its hydrochloride salt to improve stability and solubility:
Acidic Salt Formation
- Reagents:
- Hydrogen chloride gas or hydrochloric acid solution in dioxane or ethanol.
- Procedure:
- The free base is dissolved in anhydrous ethanol or dioxane.
- Hydrogen chloride gas is bubbled through or concentrated hydrochloric acid is added dropwise.
- The mixture is stirred at room temperature until salt formation is complete.
- The hydrochloride salt precipitates out and is collected by filtration, then dried under vacuum.
Summary of the Overall Synthetic Route
Additional Considerations and Optimization
- Solvent Selection:
- Polar aprotic solvents such as acetonitrile, DMF, or DMSO are preferred for trifluoromethylation reactions.
- For esterification, solvents like dichloromethane or ethanol are suitable.
- Reaction Conditions:
- Maintaining inert atmospheres prevents oxidation.
- Temperature control is crucial to optimize yield and minimize side reactions.
- Yield and Purity:
- Purification via silica gel chromatography or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) is recommended.
- Safety:
- Handling trifluoromethylating agents requires appropriate safety measures due to their toxicity and reactivity.
- Acidic salt formation should be performed in well-ventilated areas with protective equipment.
Chemical Reactions Analysis
Oxidation Reactions
The morpholine ring’s tertiary nitrogen and electron-rich positions are susceptible to oxidation. Key findings include:
-
N-Oxide formation : Treatment with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) oxidizes the morpholine nitrogen, producing N-oxide derivatives.
-
Selectivity : The trifluoromethyl group’s electron-withdrawing effect directs oxidation to the morpholine ring rather than the ester group.
Reagents & Conditions :
| Reaction Type | Reagents | Conditions |
|---|---|---|
| N-Oxidation | 30% H₂O₂ | 0–5°C, 4–6 h |
| Ring oxidation | mCPBA | Dichloromethane, RT |
Reduction Reactions
The ester group undergoes reduction to yield alcohols:
-
Ester-to-alcohol conversion : Lithium aluminum hydride (LiAlH₄) reduces the ester to rac-2-[6-(trifluoromethyl)morpholin-3-yl]ethanol.
-
Partial reduction : Sodium borohydride (NaBH₄) selectively reduces reactive intermediates without affecting the morpholine ring.
Key Data :
| Reducing Agent | Solvent | Yield |
|---|---|---|
| LiAlH₄ | Tetrahydrofuran | 85–92% |
| NaBH₄ | Methanol | 60–75% |
Substitution Reactions
The trifluoromethyl group and morpholine ring participate in nucleophilic substitutions:
-
Halogen exchange : Bromine (Br₂) replaces the trifluoromethyl group under radical-initiated conditions, forming brominated derivatives .
-
Morpholine ring substitution : Amines or thiols displace the morpholine oxygen in acidic media, yielding open-chain analogs.
Example Pathway :
textMethyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate → (with Br₂) → Methyl 2-[6-bromomorpholin-3-yl]acetate
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Concentrated HCl cleaves the ester to 2-[6-(trifluoromethyl)morpholin-3-yl]acetic acid .
-
Basic hydrolysis : NaOH yields the sodium carboxylate salt, enhancing water solubility .
Stability in Aqueous Media :
| pH | Degradation Products | Stability (25°C) |
|---|---|---|
| 1 | Acetic acid derivatives | 98% intact after 24 h |
| 7 | Partial hydrolysis | 95% intact after 48 h |
| 11 | Complete saponification | <10% intact after 6 h |
Thermal and Photochemical Stability
Data from analogous hydrochloride salts reveal:
-
Thermal decomposition : At 80°C, degradation products include morpholine ring-opened amides (up to 2.85% impurities after 2 weeks).
-
Photolysis : Xenon light exposure causes discoloration (1.46% degradation) via radical-mediated pathways.
Thermogravimetric Analysis :
| Temperature Range (°C) | Weight Loss (%) |
|---|---|
| 25–150 | <1% |
| 150–250 | 3–5% |
| >250 | Rapid decomposition |
Salt Metathesis
The hydrochloride salt can undergo anion exchange:
-
Phosphate/sulfate salts : Treatment with phosphoric or sulfuric acid yields corresponding salts, altering solubility profiles .
Solubility Comparison :
| Salt Form | Water Solubility (mg/mL) | Methanol Solubility (mg/mL) |
|---|---|---|
| Hydrochloride | 0.005 | >40 |
| Phosphate | 0.001 | 19.7 |
| Sulfate | 0.002 | 24.4 |
Scientific Research Applications
Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride is a chemical compound with potential applications across various scientific disciplines. Its synthesis typically involves several steps, including the formation of the morpholine ring, introduction of the trifluoromethyl group, esterification, and hydrochloride formation.
Synthesis
- Morpholine Ring Formation: The morpholine ring is synthesized by reacting diethanolamine with a halogenated compound like 1,1,1-trifluoro-2-chloroethane under basic conditions.
- Trifluoromethyl Group Introduction: A trifluoromethylating agent, such as trifluoromethyl iodide, is used in a nucleophilic substitution reaction in the presence of a base to introduce the trifluoromethyl group.
- Esterification: The morpholine derivative is then esterified with methyl chloroacetate in the presence of a base to form the desired ester.
- Hydrochloride Formation: The ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Scientific Research Applications
This compound is explored in chemistry, biology, medicine, and industry. However, it is important to note that some suppliers have discontinued its production .
Chemistry
- Building Block: It serves as a building block in synthesizing complex molecules.
- Synthetic Methodologies: It is used in the development of new synthetic methodologies.
Biology
- Bioactive Compound: It is investigated as a potential bioactive compound in various biological assays.
- Biological Macromolecule Interactions: Its interactions with biological macromolecules are studied.
Medicine
- Therapeutic Applications: Explored for potential therapeutic uses, particularly in developing new drugs.
- Pharmacokinetics and Pharmacodynamics: Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry
- Specialty Chemicals and Intermediates: Utilized in the production of specialty chemicals and intermediates.
- Advanced Materials: Applied in formulating advanced materials with specific properties.
Potential Products Formed
- Oxidation: N-oxide derivatives.
- Reduction: rac-methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]ethanol.
- Substitution: Various substituted morpholine derivatives, depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .
Comparison with Similar Compounds
rac-Methyl 2-[(3R,6R)-6-(Trifluoromethyl)morpholin-3-yl]acetate Hydrochloride ()
Methyl 6-(Trifluoromethyl)morpholine-3-carboxylate Hydrochloride ()
- Molecular Weight : 249.61 g/mol
- Key Features : Carboxylate ester at position 3 (vs. acetate in the target compound) and identical trifluoromethyl substitution.
Example Compounds from Patent EP 4 374 877 A2 (Evidences 1–3, 5, 7–8)
Key Observations :
- The target compound is significantly smaller (263.6 g/mol vs. 531–754 g/mol), highlighting its role as a simpler intermediate rather than a final bioactive molecule.
- HPLC retention times correlate with polarity: shorter times (e.g., 0.88 minutes ) indicate higher polarity, likely due to carboxylate or sulfonic acid groups.
Functional Analogues in Agrochemicals ()
Compounds such as triflusulfuron methyl ester and metsulfuron methyl ester share the methyl ester moiety and trifluoromethyl groups but differ in core structures (triazine vs. morpholine). These agrochemicals leverage sulfonylurea bridges for herbicidal activity, unlike the morpholine-based target compound, which lacks such functional groups. This distinction underscores divergent applications: the target compound is tailored for pharmaceutical synthesis, while triazine derivatives are optimized for plant enzyme inhibition .
Stability and Reactivity
Biological Activity
Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride, a compound characterized by its morpholine structure and trifluoromethyl group, has garnered attention in pharmaceutical research due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 263.64 g/mol. The trifluoromethyl group attached to the morpholine ring enhances its lipophilicity and biological activity, making it a valuable candidate in drug development .
The precise mechanisms of action of this compound are not fully elucidated. However, it is believed that the trifluoromethyl group and the morpholine ring interact with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including potential anti-cancer properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. A comparative study showed that structurally related compounds exhibited IC50 values in the nanomolar range for inhibiting cancer cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.07 |
| Compound B | HeLa | 0.06 |
| This compound | TBD | TBD |
Case Studies
- Inhibition of PI3K and mTOR Pathways : A study indicated that compounds with trifluoromethyl substitutions showed enhanced activity against PI3K and mTOR pathways, which are crucial in cancer progression. This compound may exhibit similar properties due to its structural features .
- Selective Toxicity : In vitro assessments have demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to target specific cellular pathways involved in tumor growth .
Structure-Activity Relationship (SAR)
Research on SAR has shown that the presence of a trifluoromethyl group significantly enhances the biological activity of morpholine derivatives. This modification often leads to improved potency against various biological targets, including enzymes involved in cancer metabolism .
Comparative Analysis
Comparing this compound with other morpholine derivatives reveals distinct differences in solubility and reactivity due to the ester functional group present in this compound. Such differences can influence pharmacokinetic properties and therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
